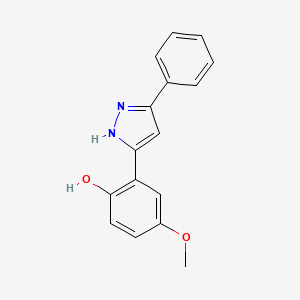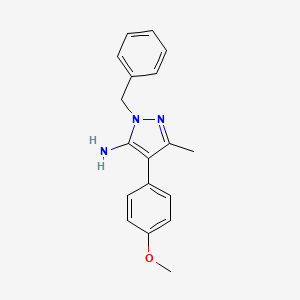
N~2~-(2,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMF-DMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of DMF-DMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. DMF-DMA has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to modulate the activity of certain cytokines and growth factors that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
DMF-DMA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. DMF-DMA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMF-DMA has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in preclinical studies. However, DMF-DMA has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. It also has some toxicity at high doses, which can limit its use in certain applications.
Future Directions
There are several future directions for research on DMF-DMA. One area of interest is the development of more water-soluble formulations of DMF-DMA, which could make it easier to administer in clinical settings. Another area of interest is the investigation of DMF-DMA's potential use in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of DMF-DMA and its potential therapeutic applications.
Synthesis Methods
DMF-DMA is synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzaldehyde with furfurylamine to form an intermediate compound. This intermediate is then reacted with N-methyl-N-(methylsulfonyl)glycine to yield DMF-DMA. The synthesis method has been optimized to produce high yields of pure DMF-DMA, making it suitable for further research.
Scientific Research Applications
DMF-DMA has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in preclinical studies. DMF-DMA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-7-15(13(2)9-12)18(23(3,20)21)11-16(19)17-10-14-5-4-8-22-14/h4-9H,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRCZRQBTJMIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)


![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)




![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)